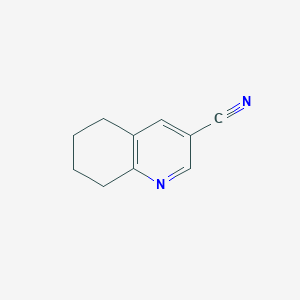

5,6,7,8-Tetrahydroquinoline-3-carbonitrile

描述

Significance of Tetrahydroquinoline Scaffolds in Heterocyclic Chemistry

The tetrahydroquinoline (THQ) framework, a fusion of a benzene (B151609) ring and a saturated piperidine (B6355638) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence as a core structural element in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. nih.govtandfonline.comacs.org Natural products containing the THQ motif have been a crucial source for drug discovery, leading to compounds with diverse bioactivities. nih.govtandfonline.com

The versatility of the THQ scaffold allows for substitutions at various positions, enabling chemists to modulate the physicochemical and pharmacological properties of the resulting molecules. Consequently, THQ derivatives have been investigated for a broad array of therapeutic applications, including anti-inflammatory, antibacterial, antimalarial, and anticancer activities. researchgate.netontosight.airsc.org As such, the development of efficient synthetic methods for constructing and functionalizing the tetrahydroquinoline core is a significant and ongoing focus in organic and medicinal chemistry. researchgate.netrsc.org

Research Context and Scope of the Compound

The primary research interest in 5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its utility as a synthetic intermediate. The molecule possesses multiple reactive sites, particularly the 2-amino and 3-carbonitrile groups, which serve as handles for constructing more elaborate, fused heterocyclic systems. nih.govresearchgate.net

A significant area of investigation involves using this compound derivatives as precursors for the synthesis of pyrimido[4,5-b]quinolines. nih.gov These fused systems are of academic interest due to their structural relationship to other biologically important nitrogen heterocycles. nih.gov Research in this area explores the reactivity of the aminonitrile functionality toward various reagents to achieve cyclization and build the pyrimidine (B1678525) ring onto the tetrahydroquinoline framework.

Furthermore, derivatives of this compound have been synthesized and evaluated in computational studies for their potential biological activities. For instance, they have been investigated as potential anti-inflammatory agents through molecular docking studies targeting specific enzymes like p38 mitogen-activated protein kinase (MAPK). researchgate.net Other research has explored the DNA-binding properties of substituted 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, highlighting the compound's role as a scaffold for designing molecules that can interact with biological macromolecules. benthamdirect.com

Overview of Prior Academic Investigations

Academic investigations into this compound have primarily centered on its synthesis and subsequent chemical transformations. The synthesis of the core scaffold is often achieved through a multicomponent, one-pot reaction, which is valued for its efficiency. A common and well-documented method involves the reaction of cyclohexanone, a substituted benzaldehyde, and malononitrile, typically in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297). nih.govbenthamdirect.comepa.gov This approach allows for the straightforward generation of a library of 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives.

Once synthesized, these compounds serve as platforms for further chemical exploration. Detailed studies have documented the reactivity of the 2-amino-3-carbonitrile moiety with a variety of chemical reagents. For example, its reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), carbon disulfide, urea (B33335), thiourea (B124793), and various isothiocyanates has been shown to yield a diverse range of fused pyrimidine derivatives. nih.govresearchgate.net These investigations are crucial for understanding the chemical behavior of the compound and expanding the library of accessible heterocyclic structures. The table below summarizes some of the key reactants used and the resulting fused ring systems.

| Reactant Used with 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) | Resulting Fused Ring System | Reference |

| Dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine | Pyrimido[4,5-b]quinoline | nih.gov |

| Urea or Thiourea | Pyrimido[4,5-b]quinolin-2(1H)-one/thione | nih.gov |

| Carbon Disulfide | Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dithione | nih.govresearchgate.net |

| Formic Acid | Pyrimido[4,5-b]quinolin-4(3H)-one | nih.govresearchgate.net |

| Phenyl isothiocyanate | Fused Pyrimidine derivative | nih.gov |

In addition to synthetic studies, computational research has been conducted to predict the biological potential of these molecules. Docking studies have been employed to model the interaction of this compound derivatives with the active sites of proteins, such as p38 MAP kinase, to identify potential lead compounds for anti-inflammatory drug discovery. researchgate.net Similarly, molecular docking has been used to explore the interactions between these compounds and B-DNA, providing insights into their preferred binding modes and affinities. benthamdirect.com

Structure

3D Structure

属性

IUPAC Name |

5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYCBOPLSGUKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5,6,7,8 Tetrahydroquinoline 3 Carbonitrile and Its Derivatives

Multi-Component Reactions (MCRs) for Tetrahydroquinoline-3-carbonitrile Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, thereby reducing reaction time, cost, and waste. The synthesis of the 5,6,7,8-tetrahydroquinoline-3-carbonitrile core is particularly amenable to MCR strategies.

Condensation Reactions Utilizing Cyclohexanone and α,β-Unsaturated Nitriles

A prevalent and efficient method for the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) involves the condensation of cyclohexanone, an aromatic aldehyde (such as benzaldehyde), and malononitrile in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). nih.gov In this reaction, the aromatic aldehyde and malononitrile first undergo a Knoevenagel condensation to form an α,β-unsaturated nitrile, for instance, 2-benzylidenemalononitrile. nih.gov Subsequently, the cyclohexanone reacts with the ammonium acetate to form an enamine in situ. This is followed by a Michael addition of the enamine to the 2-benzylidenemalononitrile, and the resulting intermediate undergoes cyclization and tautomerization to yield the final tetrahydroquinoline product. The use of ammonium acetate is crucial as it serves as both a catalyst and the source of the amino group at the C2 position of the quinoline (B57606) ring.

The general reaction scheme can be summarized as follows:

Step 1 (Knoevenagel Condensation): Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile + H₂O

Step 2 (Enamine Formation): Cyclohexanone + Ammonium Acetate ⇌ Enamine + Acetic Acid + H₂O

Step 3 (Michael Addition & Cyclization): Enamine + 2-Benzylidenemalononitrile → Intermediate → 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

This method is valued for its operational simplicity and the ready availability of the starting materials.

One-Pot Synthetic Approaches

Building upon the principles of MCRs, several one-pot synthetic approaches have been developed to streamline the synthesis of this compound and its derivatives. These methods often employ advanced techniques and catalytic systems to enhance reaction rates and yields.

Microwave irradiation has been successfully employed to accelerate the synthesis of tetrahydroquinoline-3-carbonitriles. cambridge.org This technique significantly reduces reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. For instance, the one-pot reaction of cyclohexanone, various arylidene malononitriles, and sodium in an alcoholic solvent under microwave irradiation (e.g., at 300 W) affords 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles in excellent yields (88-95%). cambridge.org The reaction time is dramatically shortened, highlighting the efficiency of microwave-assisted organic synthesis. cambridge.org

A comparative study of conventional heating versus microwave irradiation for the synthesis of a series of 2-alkoxy-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles demonstrated a significant rate enhancement under microwave conditions.

| Entry | Aryl Group | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) |

| 1 | Phenyl | Lower yield, 9-15 h | 91%, 4 min |

| 2 | 4-Chlorophenyl | Lower yield, 9-15 h | 95%, 5 min |

| 3 | 4-Fluorophenyl | Lower yield, 9-15 h | 92%, 5 min |

| 4 | 4-Methoxyphenyl | Lower yield, 9-15 h | 89%, 5 min |

| 5 | 4-Hydroxyphenyl | Lower yield, 9-15 h | 94%, 7 min |

This table presents a generalized comparison based on reported findings, illustrating the typical improvements observed with microwave-assisted synthesis.

The choice of catalyst plays a pivotal role in the efficiency and selectivity of the synthesis of tetrahydroquinoline-3-carbonitriles. Various catalysts have been explored to promote these reactions under mild and environmentally benign conditions.

Bleaching Earth Clay: A green and efficient method for the synthesis of this compound derivatives involves a one-pot, three-component condensation using bleaching earth clay with a pH of 12.5 as a recyclable and green catalyst. This reaction is typically carried out in polyethylene glycol (PEG-400) as a solvent. The use of bleaching earth clay offers several advantages, including catalyst recyclability, good to excellent product yields, shorter reaction times, and the avoidance of hazardous reagents.

Synthesis from 2-Formyl-1,3-cyclohexanedione Derivatives

While direct synthesis from 2-formyl-1,3-cyclohexanedione is not extensively documented for the 3-carbonitrile derivative, the principles of the Combes quinoline synthesis suggest a viable pathway. The Combes synthesis involves the acid-catalyzed condensation of an aniline (B41778) with a β-dicarbonyl compound. 2-Formyl-1,3-cyclohexanedione is a β-tricarbonyl compound, which would be highly reactive towards an enamine or an aniline.

A plausible synthetic route would involve the reaction of 2-formyl-1,3-cyclohexanedione with an enamine derived from a primary amine and a compound containing an active methylene (B1212753) group, such as malononitrile or cyanoacetamide, in the presence of a catalyst. The reaction would likely proceed through a series of condensation, cyclization, and dehydration steps to yield a substituted 5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile. The formyl group would serve as a reactive site for the initial condensation, leading to the formation of the pyridine (B92270) ring of the quinoline system.

Reactions Involving Substituted Cyclohexanones

The use of substituted cyclohexanones, such as 3-methylcyclohexanone, in the multi-component synthesis of tetrahydroquinolines allows for the introduction of substituents on the saturated ring of the quinoline system. This provides a straightforward method for generating a library of structurally diverse compounds.

In a four-component, one-pot reaction, a substituted cyclohexanone can be reacted with an aromatic aldehyde, malononitrile, and an amine (e.g., a primary amine or ammonia source like ammonium acetate) to yield N2-substituted or unsubstituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles with a substituent on the alicyclic ring. For example, using 3-methylcyclohexanone would be expected to yield a methyl-substituted tetrahydroquinoline-3-carbonitrile. The regioselectivity of the reaction would depend on the reaction conditions and the nature of the substituents.

The reaction conditions, such as the choice of solvent and catalyst, can influence the yield and purity of the resulting substituted tetrahydroquinoline. For instance, the use of a basic ionic liquid like [bmim]OH has been shown to be effective in promoting this type of four-component reaction.

Targeted Synthesis of Specific Substituted this compound Analogs

The synthesis of specifically substituted this compound analogs is a focal point of contemporary medicinal chemistry, driven by the quest for compounds with tailored biological activities. Researchers have developed a variety of synthetic strategies to introduce a diverse array of substituents onto the tetrahydroquinoline scaffold. These methods often employ multicomponent reactions, leveraging the convergence of several starting materials in a single step to rapidly build molecular complexity.

One prevalent strategy involves the one-pot, three-component condensation of a cyclic ketone, an aromatic aldehyde, and malononitrile, often in the presence of a catalyst. This approach allows for the facile introduction of substituents at the 2- and 4-positions of the tetrahydroquinoline ring. For instance, the reaction of cyclohexanone, various aromatic aldehydes, and malononitrile has been utilized to produce a series of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. benthamdirect.com

Another versatile method is the reaction of cyclohexanone with arylidene malononitriles in the presence of an alcohol and a sodium alkoxide. This reaction leads to the formation of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles. researchgate.net The choice of alcohol directly determines the alkoxy substituent at the C-2 position, offering a straightforward route to a range of analogs. Microwave-assisted synthesis has also been effectively employed to accelerate these reactions and improve yields. nih.gov

Furthermore, modifications to the core structure have been achieved through reactions with various reagents. For example, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can serve as a versatile intermediate. nih.gov Its reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), carbon disulfide, urea (B33335), thiourea (B124793), and other reagents has been explored to construct fused pyrimidine (B1678525) rings, leading to novel heterocyclic systems. nih.gov

The following tables summarize the targeted synthesis of specific substituted this compound analogs, detailing the reactants, catalysts, and resulting compounds.

Table 1: Synthesis of 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives

| Entry | Cyclohexanone | Aryl Aldehyde | Catalyst | Resulting Compound |

| 1 | Cyclohexanone | Benzaldehyde | Ammonium Acetate | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile nih.gov |

| 2 | Cyclohexanone | p-Chlorobenzaldehyde | p-Chloroaniline | 2-(p-Chloroanilino)-4-(p-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile nih.gov |

| 3 | Cyclohexanone | p-Hydroxybenzaldehyde | p-Hydroxyaniline | 2-(p-Hydroxyanilino)-4-(p-hydroxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile nih.gov |

Table 2: Synthesis of 2-Alkoxy-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives

| Entry | Arylidene Malononitrile | Alcohol | Catalyst | Resulting Compound |

| 1 | Benzylidene malononitrile | Methanol | Sodium Methoxide | 2-Methoxy-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile researchgate.net |

| 2 | Benzylidene malononitrile | Ethanol | Sodium Ethoxide | 2-Ethoxy-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile researchgate.net |

| 3 | p-Chlorobenzylidene malononitrile | Methanol | Sodium Methoxide | 2-Methoxy-4-(p-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile researchgate.net |

Table 3: Further Derivatization of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

| Entry | Starting Material | Reagent | Resulting Compound |

| 1 | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Dimethylformamide dimethyl acetal (DMF-DMA) | N'-(3-Cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)-N,N-dimethylformimidamide nih.gov |

| 2 | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Carbon Disulfide | 2-Thioxo-4-phenyl-1,2,5,6,7,8-hexahydro-3H-pyrimido[4,5-b]quinoline-3-carbonitrile nih.gov |

| 3 | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Urea | 4-Amino-2-oxo-10-phenyl-1,2,6,7,8,9-hexahydropyrimido[4,5-b]quinoline nih.gov |

| 4 | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Thiourea | 4-Amino-10-phenyl-2-thioxo-1,2,6,7,8,9-hexahydropyrimido[4,5-b]quinoline nih.gov |

Chemical Reactivity and Transformation Pathways of 5,6,7,8 Tetrahydroquinoline 3 Carbonitrile

Oxidation Reactions of the Tetrahydroquinoline Ring System

The saturated portion of the 5,6,7,8-tetrahydroquinoline (B84679) ring system can undergo oxidation reactions, leading to the aromatization of the ring. This process, known as dehydrogenation, is a key transformation for converting the tetrahydroquinoline core into the fully aromatic quinoline (B57606) system.

Dehydrogenation to Quinoline Derivatives

The conversion of a tetrahydroquinoline to a quinoline involves the removal of hydrogen atoms to form a stable aromatic ring. While specific studies on the dehydrogenation of 5,6,7,8-tetrahydroquinoline-3-carbonitrile are not extensively detailed, the aromatization of the tetrahydroquinoline core is a known chemical transformation. This reaction can be achieved using various chemical reagents and conditions. For instance, diethyl azodicarboxylate (DEAD) has been used in the dehydrogenative aromatization of 1,2,3,4-tetrahydroquinoline researchgate.net. Another reagent, pyridine-N-oxide (PNO), has also been shown to promote the rearomatization of tetrahydroquinoline, although with modest yields in some cases acs.org. In biochemical contexts, metabolic aromatization of similar N-alkyl-tetrahydroquinoline structures can be catalyzed by enzymes like cytochrome P450 nih.gov.

Common chemical reagents for this type of transformation are summarized in the table below.

| Reagent | Reaction Type | Product |

| Palladium on Carbon (Pd/C) | Catalytic Dehydrogenation | Quinoline-3-carbonitrile |

| Sulfur (S) or Selenium (Se) | High-Temperature Dehydrogenation | Quinoline-3-carbonitrile |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Chemical Dehydrogenation | Quinoline-3-carbonitrile |

| Diethyl azodicarboxylate (DEAD) | Chemical Dehydrogenation | Quinoline-3-carbonitrile researchgate.net |

| Pyridine-N-oxide (PNO) | Chemical Dehydrogenation | Quinoline-3-carbonitrile acs.org |

Reduction Reactions Yielding Tetrahydroquinoline Derivatives

The this compound molecule possesses a nitrile group that is susceptible to reduction. Standard reduction methods can convert the cyano group into a primary amine, yielding 3-(aminomethyl)-5,6,7,8-tetrahydroquinoline. This transformation is valuable for introducing a flexible, nucleophilic side chain. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation, for example, using Raney Nickel or Palladium on carbon under a hydrogen atmosphere.

Furthermore, the pyridine (B92270) portion of the quinoline ring system can be reduced under specific conditions. Catalytic hydrogenation of acetamido-substituted quinolines has been shown to selectively reduce the carbocyclic ring, yielding amino-5,6,7,8-tetrahydroquinolines after hydrolysis nih.gov. While the pyridine ring is generally more resistant to reduction than the benzene (B151609) ring in quinolines, forcing conditions could potentially lead to further saturation of the heterocyclic ring.

| Functional Group | Reagent(s) | Product |

| Nitrile (-CN) | Lithium Aluminum Hydride (LiAlH₄) | 3-(Aminomethyl)-5,6,7,8-tetrahydroquinoline |

| Nitrile (-CN) | Hydrogen (H₂) with Raney Nickel or Pd/C | 3-(Aminomethyl)-5,6,7,8-tetrahydroquinoline |

| Pyridine Ring | Catalytic Hydrogenation (forcing conditions) | Decahydroquinoline-3-carbonitrile derivative |

Nucleophilic Substitution Reactions Involving Nitrile and Amino Groups

The reactivity of this compound is often explored using its 2-amino substituted derivative, 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204), a key synthetic intermediate. The amino group at the C2 position is nucleophilic and can react with a wide range of electrophiles. For example, it reacts with reagents such as isothiocyanates, acetyl chloride, and carbon disulfide proquest.com.

The nitrile group at the C3 position is electrophilic. The carbon atom of the nitrile can be attacked by nucleophiles. This reactivity is fundamental to many of the cyclization reactions the molecule undergoes. For instance, the thiol group of cysteine can act as a nucleophile, attacking the nitrile carbon of 2-cyanopyridine derivatives nih.gov. In many annulation reactions, the nitrile group serves as the electrophilic site for an intramolecular cyclization, where a nucleophile introduced at an adjacent position attacks the nitrile to form a new ring proquest.com.

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The adjacent amino and nitrile functionalities in 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives serve as powerful synthons for constructing fused heterocyclic systems. This arrangement allows for annulation reactions where a new ring is built onto the existing quinoline framework.

Formation of Pyrimido[4,5-b]quinolines

A significant application of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles is in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds with notable biological interest proquest.com. These syntheses involve the reaction of the 2-amino-3-carbonitrile moiety with various one- or two-carbon reagents to form a fused pyrimidine (B1678525) ring.

For example, refluxing the starting material with formamide (B127407) results in the formation of a 4-aminopyrimido[4,5-b]quinoline scialert.netresearchgate.net. Reactions with urea (B33335) or thiourea (B124793) in the presence of sodium ethoxide lead to the corresponding pyrimido[4,5-b]quinolin-2(1H)-one or -thione derivatives proquest.com. The reaction proceeds through initial interaction with the amino group, followed by an intramolecular nucleophilic attack on the nitrile carbon to complete the cyclization scialert.net.

Table of Pyrimido[4,5-b]quinoline Synthesis

| Starting Material Derivative | Reagent | Resulting Fused Ring System | Reference |

|---|---|---|---|

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) | Formamide | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline | proquest.com |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Thiourea / NaOEt | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione | proquest.com |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Urea / NaOEt | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-one | proquest.com |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Carbon Disulfide | 5-Phenyl-1,3,6,7,8,9-hexahydropyrimido[4,5-b]quinoline-2,4-dithione | proquest.com |

| 2-Amino-hexahydro-quinoline-3-carbonitrile derivative | Chloroacetyl chloride | 2-(Chloromethyl)-pyrimido[4,5-b]quinoline-dione derivative | scialert.netresearchgate.net |

| 2-Amino-hexahydro-quinoline-3-carbonitrile derivative | Phenyl isothiocyanate | Phenyl-substituted pyrimido[4,5-b]quinoline derivative | scialert.netresearchgate.net |

Formation of Thieno[2,3-b]quinolines

The synthesis of thieno[2,3-b]quinolines represents another important transformation pathway. This fused system is typically constructed using a variation of the Gewald aminothiophene synthesis. In this approach, the 2-amino-3-carbonitrile functionality is reacted with a sulfur source and a compound containing an activated methylene (B1212753) group, such as an α-halo ketone or α-halo ester.

A common route involves converting the 2-amino derivative into a 2-mercapto (thione) derivative. For example, 8-benzylidene-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline(1H)thione can be synthesized from dibenzylidene cyclohexanone and cyanothioacetamide raco.cat. This thione can then be reacted with α-halo carbonyl compounds, like chloroacetone or phenacyl bromide, to give a 2-substituted thioether. Subsequent intramolecular cyclization of this intermediate, typically under basic conditions, yields the fused 3-aminothieno[2,3-b]quinoline system. The reaction concludes with the amino group of the intermediate attacking the adjacent nitrile group to form the thiophene ring raco.cat.

Table of Thieno[2,3-b]quinoline Synthesis

| Intermediate | Reagent for S-Alkylation | Cyclization Condition | Resulting Fused Ring System | Reference |

|---|---|---|---|---|

| Quinoline-2(1H)thione derivative | Chloroacetone | Ethanolic Sodium Ethoxide | 3-Amino-2-acetyl-thieno[2,3-b]quinoline derivative | raco.cat |

| Quinoline-2(1H)thione derivative | Ethyl chloroacetate | Ethanolic Sodium Ethoxide | Ethyl 3-amino-thieno[2,3-b]quinoline-2-carboxylate derivative | raco.cat |

| Quinoline-2(1H)thione derivative | Phenacyl bromide | Ethanolic Sodium Ethoxide | 3-Amino-2-benzoyl-thieno[2,3-b]quinoline derivative | raco.cat |

| Quinoline-2(1H)thione derivative | Chloroacetamide | Ethanolic Sodium Ethoxide | 3-Amino-thieno[2,3-b]quinoline-2-carboxamide derivative | raco.cat |

Other Fused Systems (e.g., Pyrimido[4,5-b]quinolin-2(1H)-one/thione, Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dithione)

The 2-amino-3-carbonitrile moiety of the tetrahydroquinoline core is a classic precursor for the construction of fused pyrimidine rings. Reactions with bifunctional reagents containing two electrophilic centers, or reagents that can generate them in situ, lead to the formation of various pyrimido[4,5-b]quinoline derivatives.

The reaction of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with urea or thiourea in the presence of a sodium ethoxide/ethanol mixture yields 4-amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one and its thione analogue, respectively. nih.gov This condensation reaction builds the pyrimidine ring onto the quinoline framework. nih.govnih.gov

Furthermore, treatment with carbon disulfide (CS₂) in pyridine results in the formation of 4-amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dithione. researchgate.net This reaction proceeds through intermediates that ultimately cyclize to form the fused pyrimidinedithione system. researchgate.net

| Reactant | Reagent | Conditions | Fused Product | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Urea | Ethanol/Sodium Ethoxide, Reflux 6h | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one | nih.gov |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Thiourea | Ethanol/Sodium Ethoxide, Reflux 6h | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-thione | nih.gov |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Carbon Disulfide (CS₂) | Pyridine, Reflux | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dithione | researchgate.net |

Reactions with Specific Reagents (e.g., Dimethylformamide Dimethyl Acetal (B89532), Carbon Disulfide, Urea, Thiourea, Formic Acid, Acetyl Chloride, Isothiocyanates)

The 2-amino group in this compound derivatives serves as a primary nucleophilic site, reacting with a variety of electrophilic reagents. These reactions are often the first step in multi-step transformations leading to more complex heterocyclic structures. nih.govnih.gov

Dimethylformamide Dimethyl Acetal (DMF-DMA): Reacts with the C2-amino group to form an N,N-dimethylformamidine intermediate, N'-(3-cyano-5,6,7,8-tetrahydro-4-phenylquinolin-2-yl)-N,N-dimethylformamidine. nih.govresearchgate.net This intermediate is a valuable precursor for further cyclizations, for instance, reacting with hydrazine hydrate to yield a 3-amino-4(3H)-imino-pyrimido[4,5-b]quinoline. nih.gov

Carbon Disulfide, Urea, and Thiourea: As detailed in the previous section, these reagents lead to the formation of fused pyrimidine systems. nih.govresearchgate.net The initial step involves the nucleophilic attack of the amino group on the electrophilic carbon of the reagent.

Formic Acid: Treatment with formic acid leads to the formation of a formamido intermediate, 2-formamido-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. nih.govresearchgate.net This intermediate can be subsequently cyclized. nih.gov

Acetyl Chloride: Acylation of the amino group with acetyl chloride yields an acetamido derivative. nih.gov This intermediate can then undergo cyclization to produce a pyrimido[4,5-b]quinolin-4(3H)-one. nih.gov

Isothiocyanates: The reaction with isothiocyanates, such as phenyl isothiocyanate, initially forms a substituted thioureido derivative. nih.gov These intermediates can be readily cyclized, often through prolonged heating or in the presence of a base like triethylamine (TEA), to yield fused heterocyclic systems. nih.govscialert.net For example, reaction with benzoylisothiocyanate yields an intermediate which cyclizes and undergoes a Dimroth rearrangement. nih.gov

| Reagent | Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Dimethylformamide Dimethyl Acetal (DMF-DMA) | Dioxane, Reflux | N'-(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)-N,N-dimethylformamidine | nih.govresearchgate.net |

| Carbon Disulfide | Pyridine, Reflux | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dithione | researchgate.net |

| Urea | Ethanol/Sodium Ethoxide, Reflux | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one | nih.gov |

| Thiourea | Ethanol/Sodium Ethoxide, Reflux | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-thione | nih.gov |

| Formic Acid | Reflux | 2-Formamido-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | nih.govresearchgate.net |

| Acetyl Chloride | - | 2-Methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one (via intermediates) | nih.gov |

| Phenyl Isothiocyanate | Pyridine, Reflux or DMF/TEA | Fused pyrimidoquinoline systems via a thioureido intermediate | nih.govscialert.net |

Hydrolysis of the Nitrile Group and Subsequent Intramolecular Cyclizations

The nitrile group at the C3 position is susceptible to hydrolysis under both acidic and alkaline conditions, typically yielding a carboxamide intermediate initially, which can be further hydrolyzed to a carboxylic acid. lumenlearning.comlibretexts.org This transformation is a key step in certain synthetic pathways where the carboxamide itself acts as an internal nucleophile for subsequent cyclization reactions.

A notable example involves the reaction of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile with formic acid to produce the 2-formamido derivative. nih.gov While this is a reaction at the amino group, a subsequent step demonstrates the reactivity of the nitrile. Treatment of the formamido intermediate with alkaline hydrogen peroxide leads to the hydration of the nitrile group to a carboxamide. nih.gov This newly formed carboxamide group then undergoes intramolecular cyclization in the alkaline medium to yield the corresponding pyrimido[4,5-b]quinoline derivative. nih.govresearchgate.net

Similarly, stirring a this compound derivative with concentrated sulfuric acid at room temperature can lead to the partial hydrolysis of the cyano group, which then participates in an intramolecular cyclization, eliminating ammonia to form a fused quinolinone system. scialert.net

| Starting Material | Reagents & Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 2-Formamido-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Alkaline Hydrogen Peroxide | 2-Formamido-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide | Cyclized Pyrimido[4,5-b]quinoline derivative | nih.govresearchgate.net |

| 5,6,7,8-Tetrahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-2-(phenylamino)quinoline-3-carbonitrile | Conc. H₂SO₄, Room Temp. | Partially hydrolyzed cyano group | 7,8-Dihydro-4-(4-methoxyphenyl)-7,7-dimethylquinolin-5(6H)-one[2,3-b]2,3-dihydroquinolin-4(1H)-one | scialert.net |

Spectroscopic Analysis and Structural Elucidation of 5,6,7,8 Tetrahydroquinoline 3 Carbonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 5,6,7,8-Tetrahydroquinoline-3-carbonitrile.

¹H-NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the saturated cyclohexene (B86901) ring.

The aromatic region typically displays two singlets or doublets for the protons at the C2 and C4 positions. The proton at C2 is expected to appear at a lower field (higher δ value) compared to the proton at C4, due to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nitrile group.

The aliphatic protons at positions 5, 6, 7, and 8 produce more complex signals in the upfield region of the spectrum. The protons at C5 and C8, being adjacent to the pyridine ring, typically resonate as triplets. The protons at C6 and C7 appear as a multiplet, resulting from coupling with the adjacent methylene (B1212753) groups.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.5 - 8.7 | s (singlet) | - |

| H4 | 7.8 - 8.0 | s (singlet) | - |

| H5 | 2.9 - 3.1 | t (triplet) | ~6.0 |

| H8 | 2.8 - 3.0 | t (triplet) | ~6.0 |

| H6, H7 | 1.8 - 2.0 | m (multiplet) | - |

¹³C-NMR Spectral Analysis

The ¹³C-NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, distinct signals are observed for the aromatic carbons, the aliphatic carbons, and the nitrile carbon.

The carbon atom of the nitrile group (C≡N) is a key diagnostic signal, typically appearing in the range of 117-120 ppm. The aromatic carbons of the pyridine ring (C2, C3, C4, C4a, and C8a) resonate in the downfield region (120-160 ppm). The aliphatic carbons of the saturated ring (C5, C6, C7, and C8) are found in the upfield region of the spectrum, generally between 20 and 35 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~110 |

| C4 | ~140 |

| C4a | ~130 |

| C5 | ~28 |

| C6 | ~22 |

| C7 | ~21 |

| C8 | ~32 |

| C8a | ~158 |

| C≡N | ~118 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.czkhanacademy.org

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration. spectroscopyonline.com This peak is typically observed in the range of 2220-2260 cm⁻¹. spectroscopyonline.commasterorganicchemistry.com The presence of conjugation with the aromatic ring may shift this frequency slightly. spectroscopyonline.com

Other significant absorptions include:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.czlibretexts.org

Aliphatic C-H stretching: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). libretexts.org

C=C and C=N stretching: Medium intensity bands in the 1400-1600 cm⁻¹ region, characteristic of the quinoline (B57606) ring system.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C=C / C=N | Stretch | 1400 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. mcmaster.ca For this compound, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (158.20 g/mol ).

The fragmentation of 5,6,7,8-tetrahydroquinoline (B84679) and its analogs is often characterized by specific losses from the saturated ring. cdnsciencepub.com A notable fragmentation pathway for the parent 5,6,7,8-tetrahydroquinoline is the loss of 28 amu, corresponding to the elimination of ethene (C₂H₄) via a retro-Diels-Alder reaction. cdnsciencepub.com This results in an intense peak at M-28. cdnsciencepub.com It is anticipated that this compound would exhibit a similar fragmentation pattern, alongside other cleavages of the saturated ring. cdnsciencepub.comlibretexts.org

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Fragment | Description |

| 158 | [C₁₀H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₀H₉N₂]⁺ | Loss of a hydrogen atom (M-1) |

| 130 | [C₈H₆N₂]⁺ | Loss of ethene (M-28) |

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While the specific crystal structure for this compound is not widely reported, analysis of closely related analogs provides significant insight into its expected solid-state conformation.

Studies on compounds like 8-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1429133) and 5,6,7,8-Tetrahydroquinolin-8-one reveal key structural features. iucr.org The analyses show that the pyridine portion of the fused ring system is planar, while the partially saturated cyclohexene ring adopts a non-planar conformation to minimize steric strain. iucr.orgresearchgate.net A common conformation for this ring is a "sofa" or "half-chair" arrangement. iucr.org

Crystal System and Space Group Analysis

The crystal system and space group describe the symmetry of the crystal lattice. For the analog 5,6,7,8-Tetrahydroquinolin-8-one, crystallographic analysis determined it to have an orthorhombic crystal system. iucr.orgresearchgate.net This system is defined by three unequal axes that are all perpendicular to each other. The specific arrangement and symmetry operations within the crystal are further defined by the space group. While attempts to refine the structure of 5,6,7,8-Tetrahydroquinolin-8-one in a higher symmetry space group (Pnma) were made, a better refinement was achieved in a different group, indicating the subtle packing effects within the crystal. nih.gov

Table 5: Crystallographic Data for the Analog 5,6,7,8-Tetrahydroquinolin-8-one iucr.orgresearchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₉NO |

| Crystal System | Orthorhombic |

| a (Å) | 6.9393 (2) |

| b (Å) | 8.0885 (3) |

| c (Å) | 13.4710 (4) |

| V (ų) | 756.11 (4) |

| Z (molecules/unit cell) | 4 |

| Ring Conformation | Sofa |

Conformational Studies (e.g., Half-Chair, Envelope Conformations)

Commonly observed conformations for the tetrahydroquinoline core include the half-chair, sofa, and envelope forms. In derivatives such as 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline (B2691797) and 1-tosyl-1,2,3,4-tetrahydroquinoline, the heterocyclic ring is confirmed to adopt a half-chair conformation. nih.govnih.gov This arrangement features four atoms of the ring in a plane, with the remaining two atoms positioned on opposite sides of the plane.

Alternatively, the sofa conformation is also prevalent. For instance, in 5,6,7,8-tetrahydroquinolin-8-one, the partially saturated cyclohexene ring adopts a sofa conformation, where five atoms are coplanar and the sixth atom deviates from this plane. nih.govresearchgate.net A similar pattern is observed in more complex fused systems; in 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile, the six-membered rings of the heterocyclic system display envelope conformations, a specific type of sofa conformation where one atom is out of the plane of the other five. nih.gov

Interestingly, some structures exist in a conformation that is intermediate between these classical forms. The crystal structure of 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate reveals that its saturated six-membered rings are in a conformation best described as being between a half-chair and a sofa. nih.gov This conformational variability highlights the dynamic nature of the tetrahydroquinoline scaffold, which can be influenced by substitution patterns and the solid-state packing environment.

Intermolecular Interactions (e.g., Hydrogen Bonding Motifs)

The crystal packing and supramolecular assembly of this compound and its analogs are significantly influenced by a variety of intermolecular interactions, with hydrogen bonding playing a primary role. The nature and pattern of these bonds depend on the functional groups present on the tetrahydroquinoline core.

In structures containing suitable donors and acceptors, hydrogen bonds dictate the formation of well-defined, higher-order structures. For example, in the crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline, molecules are linked by C—H⋯O hydrogen bonds, which generate chains extending along the nih.gov crystallographic direction. nih.gov A related derivative, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, features inversion dimers linked by pairs of C—H⋯O hydrogen bonds, creating distinct R²₂(8) loop motifs. nih.gov

The presence of water molecules in the crystal lattice can lead to more complex networks. In 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate, a water molecule bridges two independent N-oxide molecules through O—H⋯O hydrogen bonds, forming dimers. nih.gov These dimers are further organized into a three-dimensional network, which is reinforced by weaker C—H⋯O interactions. nih.gov

Analogs with amino groups, such as 2-amino-substituted chromene derivatives, exhibit robust hydrogen bonding patterns. In the crystal of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile, the amino group acts as a hydrogen-bond donor, forming connections of the types N—H⋯O=C and N—H⋯N≡C. nih.gov These interactions are crucial in assembling the molecules into a double-layer structure. nih.gov In contrast, some derivatives like 5,6,7,8-tetrahydroquinolin-8-one lack classical hydrogen bonds and instead pack into molecular layers parallel to the (100) plane. nih.govresearchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to verify the empirical formula of newly synthesized compounds, including derivatives of this compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm that the synthesized product has the expected atomic composition, lending crucial support to its structural identification alongside spectroscopic methods.

For various synthesized series of tetrahydroquinoline derivatives, the experimentally determined values from elemental analysis have been reported to be in close agreement with the theoretically calculated percentages. For instance, the elemental analyses for a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles were found to be in conformity with their respective proposed structures. researchgate.net Similarly, the structures of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) and its derivatives were established based on spectral data and confirmed by elemental analysis. nih.gov

The table below presents representative data for a closely related analog, demonstrating the typical agreement between calculated and found values. The theoretical values are calculated based on the molecular formula, while the "Found" values are determined experimentally. The close correlation (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | C₁₆H₁₅N₃ | C | 77.08 | 77.10 | nih.gov |

| H | 6.06 | 6.00 | |||

| N | 16.85 | 16.90 |

Computational Chemistry and Theoretical Investigations of 5,6,7,8 Tetrahydroquinoline 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to understand the electronic properties of tetrahydroquinoline-3-carbonitrile derivatives. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in determining the electronic properties and reactivity of a molecule. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. edu.krdnih.gov

DFT calculations carried out on related tetrahydroquinoline-3-carbonitrile derivatives have shown that these molecules possess specific HOMO and LUMO energy values that influence their chemical behavior. researchgate.net For instance, a smaller HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. edu.krd Theoretical investigations on similar heterocyclic compounds have demonstrated that the distribution of HOMO and LUMO orbitals can provide insights into the electron-donating and electron-accepting regions of the molecule. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.45 |

| Energy Gap (ΔE) | 4.44 |

This data is representative for a derivative and serves as an illustrative example.

DFT studies have also been utilized to investigate intramolecular charge transfer within tetrahydroquinoline-3-carbonitrile derivatives. researchgate.net The analysis of molecular orbitals and electron density distribution reveals the potential for charge transfer to occur within the molecule, which is a key factor in its reactivity and interaction with other molecules. The calculated HOMO and LUMO energies are indicative of charge transfer occurring within the molecules. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein or other biological targets.

Derivatives of 5,6,7,8-tetrahydroquinoline (B84679) have been investigated as potential inhibitors of enzymes such as p38 Mitogen-Activated Protein Kinase (MAPK) and Butyrylcholinesterase (BuChE) through molecular docking studies. researchgate.nete-nps.or.kr

For p38 MAPK, a key enzyme in inflammatory processes, docking studies of related 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been performed to identify potential anti-inflammatory agents. researchgate.netnih.gov These studies revealed that certain derivatives could fit into the catalytic site of p38 MAPK, forming interactions with key amino acid residues. researchgate.net

In the context of BuChE, an enzyme implicated in neurodegenerative diseases, docking simulations have been employed to understand the binding interactions of potential inhibitors. e-nps.or.krnih.govphyschemres.org While direct docking studies of 5,6,7,8-tetrahydroquinoline-3-carbonitrile with BuChE are not extensively detailed in the provided results, research on similar heterocyclic compounds suggests that the quinoline (B57606) scaffold can interact with the active site of cholinesterases. nih.gov

Molecular docking has been a valuable tool in exploring the interactions between 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives and Deoxyribonucleic Acid (DNA). benthamdirect.comresearchgate.neteurekaselect.com These studies aimed to understand the preferred binding sites, modes of interaction, and binding affinities of these compounds with B-DNA. benthamdirect.comresearchgate.neteurekaselect.com The docking simulations help to elucidate how these molecules may bind to the grooves of the DNA double helix, providing insights into their potential as DNA-interacting agents. researchgate.net

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area (TPSA), LogP, Hydrogen Bond Acceptors, Hydrogen Bond Donors, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting the pharmacokinetic properties of potential drug candidates.

For this compound, several key molecular descriptors have been computationally predicted. chemscene.com The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. researchgate.net A TPSA value below 140 Ų is generally considered favorable for good oral bioavailability. researchgate.net The partition coefficient, LogP, is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

| Descriptor | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 36.68 Ų |

| LogP | 1.83208 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 0 |

Data sourced from ChemScene. chemscene.com

Computational Investigations into the Formation of this compound Remain a Developing Area

Despite the synthetic utility of this compound as a scaffold in medicinal chemistry, detailed computational studies elucidating the precise reaction mechanism for its formation are not extensively reported in publicly available scientific literature. Theoretical investigations using computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping reaction pathways, determining transition state energies, and understanding the electronic factors that govern chemical reactions. However, the application of these methods to the specific synthesis of this compound is not well-documented.

Typically, the synthesis of the 5,6,7,8-tetrahydroquinoline core involves multi-component reactions, for which several plausible mechanistic pathways can be proposed. Computational chemistry would be instrumental in discerning the most energetically favorable route. Such studies would involve calculating the energies of reactants, intermediates, transition states, and products.

While research has been conducted on the synthesis and characterization of various tetrahydroquinoline derivatives, and computational tools have been applied to study properties of the resulting molecules or other reactions they undergo, a dedicated computational analysis of the formation mechanism of this compound itself is not readily found. Future computational research in this area would provide valuable insights for optimizing reaction conditions and expanding the synthetic applications of this important heterocyclic compound.

Structure Activity Relationship Sar Studies and Derivatization for Targeted Research

Exploration of Substituent Effects on Chemical and Biological Activity

The chemical and biological activities of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives are significantly influenced by the nature and position of substituents on the heterocyclic ring system. Research has shown that modifications can modulate properties such as anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.net

For instance, a quantitative structure-activity relationship (QSAR) study evaluated a series of tetrahydroquinoline derivatives for their potential as anti-EGFR agents against human lung cancer cell lines. unesp.br The study revealed that specific electronic and steric factors are crucial for inhibitory activity. Derivatives with hydrazide moieties showed particularly potent activity. unesp.br

The following table illustrates the impact of different substituents on the anti-EGFR activity (IC50) of selected 4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. unesp.br

Table 1: Anti-EGFR Activity of Substituted Tetrahydroquinoline-3-carbonitrile Derivatives

| Compound ID | R Group at C2-position | IC50 (µmol L⁻¹) |

|---|---|---|

| C1 | -Cl | 85.50 |

| C10 | -O-CH₂-CO-NHNH₂ | 4.24 |

| C11 | -(E)-O-CH₂-CO-NH-N=CH-C₆H₄-CH₃ | 3.10 |

| C12 | -(E)-O-CH₂-CO-NH-N=C₈H₅NO | 2.00 |

| C14 | -(E)-O-CH₂-CO-NH-N=C₈H₄BrNO | 0.69 |

The data indicates that replacing a simple chloro group at the C2 position with larger, more complex hydrazide-containing side chains significantly enhances the inhibitory activity against EGFR. The presence of bromo- and oxoindoline moieties in compound C14 resulted in the lowest IC50 value, demonstrating a strong positive effect of these substituents on biological activity. unesp.br

Rational Design of Derivatives for Specific Molecular Targets in Research

The tetrahydroquinoline scaffold has been rationally modified to create derivatives that target specific enzymes and receptors, leading to the development of potent and selective inhibitors for research purposes.

The 5,6,7,8-tetrahydroquinoline (B84679) core has been identified as a suitable scaffold for the development of antagonists for the C5a receptor, a key mediator in inflammatory processes. Researchers have synthesized novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives. nih.govdntb.gov.ua Synthetic strategies were developed to efficiently vary substituents on the tetrahydroquinoline core, which facilitated the determination of structure-activity relationships. nih.gov Further studies on aniline-substituted tetrahydroquinolines revealed a requirement for ortho substitution on the aniline (B41778) ring for optimal activity. researchgate.net Secondary anilines were generally found to be more potent than tertiary analogs in inhibiting C5a-induced calcium mobilization, and the addition of an ortho hydroxyalkyl side chain further enhanced activity to single-digit nanomolar levels. researchgate.net These efforts have produced compounds with high binding affinity for the C5a receptor, acting as potent functional antagonists. nih.gov

Derivatives of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) have been investigated as potential inhibitors of p38 mitogen-activated protein kinase (MAPK), a crucial enzyme in the inflammatory cascade. researchgate.net Docking studies were employed to predict the binding of these derivatives to the catalytic site of p38 MAPK, guiding the identification of promising anti-inflammatory lead compounds. researchgate.net

One notable derivative, 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, which is a more complex molecule synthesized from a tetrahydroquinoline-3-carbonitrile precursor, demonstrated a high binding energy in computational models. researchgate.net Subsequent in vivo testing confirmed that several of the synthesized compounds exhibited significant anti-inflammatory activity by inhibiting prostaglandin (B15479496) E2 (PGE2), with the lead derivative showing particular promise. researchgate.net The design of these inhibitors often involves targeting the ATP-binding pocket of the p38 kinase. mdpi.com

The broader class of tetrahydroquinoline derivatives has been explored for the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative disease research. nih.gov While specific studies focusing solely on this compound are less common, related fused-ring systems derived from 2-amino-3-cyano-tetrahydroquinolines have been synthesized and evaluated. nih.gov

For example, tacrine (B349632) analogues, which are competitive inhibitors of AChE, have been developed from related precursors. nih.gov Some of these compounds also show significant, though less potent, inhibition of BChE. nih.gov The development of selective BChE inhibitors is considered a viable therapeutic strategy, and various molecular scaffolds are being investigated to achieve this selectivity. nih.govresearchgate.net The carbamate (B1207046) functional group, for instance, is often associated with selective BChE inhibition. irb.hr

The ability of this compound derivatives to interact with DNA has been a subject of research, particularly in the context of developing new antitumor agents. eurekaselect.comnih.gov A series of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives were synthesized and their interactions with B-DNA were explored using molecular docking. researchgate.net

These computational studies aimed to identify the preferred binding sites, interaction modes, and binding affinities. researchgate.net The findings from such studies suggest that these molecules can bind to DNA, potentially through intercalation between base pairs, an interaction stabilized by forces like hydrogen bonding and van der Waals interactions. nih.govresearchgate.net For example, tricyclic pyrimido[4,5-b]quinolines derived from tetrahydroquinolines have been shown to have good DNA-binding affinity, which correlates with their antitumor activity. nih.gov

Development of Novel Heterocyclic Analogs for Organic Synthesis Research

The 2-amino-3-carbonitrile moiety of the parent compound is a versatile synthon for the construction of more complex, fused heterocyclic systems. This has been exploited in organic synthesis to generate novel molecular architectures with potential biological activities.

A key application is the synthesis of pyrimido[4,5-b]quinoline derivatives. nih.gov Starting with 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638), researchers have explored its reactivity with various one-carbon reagents. For example, reaction with formamide (B127407) leads to the formation of 4-amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline. nih.gov Similarly, reactions with urea (B33335) or thiourea (B124793) yield the corresponding 4-amino-pyrimido[4,5-b]quinoline-2(1H)-one or -thione derivatives. nih.gov

The reactivity of the amino and cyano groups allows for cyclization reactions with reagents like:

Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)

Carbon disulfide

Formic acid

Acetyl chloride

Isothiocyanates

These reactions provide access to a diverse range of fused pyrimidine (B1678525) rings, which are of interest due to their structural relationship to biologically important purines. nih.gov Furthermore, the core tetrahydroquinoline structure itself can be synthesized from α,α′-bis(substituted-benzylidene)cycloalkanones, which are first converted to 2-amino-3-cyano-4H-pyrans and then cyclized with ammonium (B1175870) acetate (B1210297) to form the desired 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. researchgate.net

Pyridine (B92270) and Fused Pyridine Derivatives

The derivatization of the this compound scaffold to pyridine and fused pyridine systems is a less explored area compared to its pyrimidine counterparts. However, established synthetic methodologies for pyridine ring formation can be theoretically applied to this core, offering potential avenues for novel compound discovery.

One potential route for the synthesis of pyridine-fused quinolines involves the strategic functionalization of the 2-amino group of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile. For instance, reaction with β-dicarbonyl compounds in the presence of a suitable catalyst could lead to the formation of a fused pyridine ring through a condensation reaction. The nature of the substituents on the β-dicarbonyl compound would directly influence the substitution pattern on the newly formed pyridine ring, allowing for the generation of a library of derivatives for SAR studies.

Furthermore, the reactivity of the nitrile group in conjunction with the adjacent amino group presents another opportunity for pyridine ring annulation. Reactions with reagents that can provide the remaining carbon atoms of the pyridine ring, such as α,β-unsaturated ketones, could be explored. The specific reaction conditions and the nature of the reactants would be crucial in directing the cyclization to form the desired fused pyridine system.

While specific SAR studies on pyridine derivatives of this compound are not extensively documented in the current literature, general principles from related pyridine-containing heterocycles suggest that the nature and position of substituents on the pyridine ring would significantly impact biological activity. For example, the introduction of electron-donating or electron-withdrawing groups, as well as bulky or lipophilic moieties, could modulate the compound's interaction with biological targets. Further research in this area is warranted to unlock the full potential of pyridine-fused tetrahydroquinolines.

Pyrimidine and Fused Pyrimidine Derivatives

The fusion of a pyrimidine ring to the 5,6,7,8-tetrahydroquinoline core has been a highly fruitful area of research, yielding a multitude of biologically active compounds. The readily available 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as a key precursor for the synthesis of various pyrimido[4,5-b]quinoline derivatives.

A common synthetic strategy involves the reaction of the o-aminonitrile functionality with various one-carbon reagents. For instance, treatment with formamide or formic acid can lead to the formation of 4-aminopyrimido[4,5-b]quinolines. Similarly, reaction with urea or thiourea provides access to the corresponding 4-oxo- or 4-thioxo-pyrimido[4,5-b]quinoline derivatives.

The reactivity of the amino group also allows for further derivatization. For example, acylation followed by cyclization is a viable route to 2-substituted pyrimido[4,5-b]quinolin-4-ones. The choice of the acylating agent directly dictates the nature of the substituent at the 2-position of the pyrimidine ring.

Table 1: Synthesis of Pyrimido[4,5-b]quinoline Derivatives from 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

| Reagent | Resulting Derivative |

| Formamide | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline |

| Urea | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2(1H)-one |

| Thiourea | 4-Amino-10-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione |

| Formic acid | 4-Oxo-5-phenyl-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinoline |

| Acetyl chloride | 2-Methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one |

The synthesized pyrimido[4,5-b]quinoline derivatives have been evaluated for a range of biological activities, with notable results in the antimicrobial and anti-inflammatory domains.

Antimicrobial Activity:

Several pyrimido[4,5-b]quinoline derivatives have demonstrated significant antimicrobial activity against a panel of bacteria and fungi. nih.gov For instance, certain compounds have shown antibacterial potential with zones of inhibition ranging from 9-24 mm compared to the standard drug ampicillin (B1664943) (20-25 mm). nih.gov Notably, some derivatives have exhibited higher antifungal activity against Candida albicans than the reference drug amphotericin B. nih.gov Docking studies have suggested that these compounds may exert their antibacterial effects by inhibiting enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). nih.gov

Anti-inflammatory Activity:

The anti-inflammatory potential of pyrimido[4,5-b]quinoline derivatives has also been investigated. Some of these compounds have shown moderate anti-inflammatory activities. nih.gov For example, a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and their cyclized pyrimido[4,5-b]quinoline analogs were synthesized and evaluated for their anti-inflammatory properties. nih.gov

The structure-activity relationship studies of these pyrimidine-fused derivatives have provided valuable insights. The nature of the substituent at the 2-position of the pyrimidine ring, as well as the substitution pattern on the phenyl ring at the 5-position of the pyrimido[4,5-b]quinoline core, have been shown to significantly influence the biological activity. These findings pave the way for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Advanced Methodologies and Future Research Directions

Green Chemistry Approaches in Synthetic Strategies

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly integrated into the synthesis of quinoline (B57606) derivatives. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

A key objective in green synthesis is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Research into solvent-free, or solid-state, reactions for quinoline synthesis has demonstrated significant promise.

One notable approach involves the Friedländer synthesis, a classic method for preparing quinolines. Optimization experiments have shown that high yields of quinolines can be achieved under solvent-free conditions by heating the reactants with a suitable catalyst. nih.gov For instance, a patented method for the synthesis of the parent compound, 5,6,7,8-tetrahydroquinoline (B84679), employs a "one-pot" strategy without solvents, thereby preventing material loss during intermediate processing and avoiding solvent-related environmental contamination. google.com These methods not only reduce the environmental footprint but also simplify the purification process, potentially lowering production costs.

Table 1: Comparison of Synthetic Conditions for Tetrahydroquinolines

| Feature | Conventional Method | Solvent-Free Method |

|---|---|---|

| Solvent | Ethanol, Dioxane, or DMF nih.govresearchgate.net | None google.com |

| Reaction Type | Multi-step or one-pot in solution | One-pot, solid-state google.com |

| Environmental Impact | Higher (solvent waste) | Lower (no solvent waste) |

| Process Simplification | Requires solvent handling and removal | Simpler workup and purification |

The development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemical synthesis. These systems are advantageous over homogeneous catalysts, which are often difficult to separate from the reaction mixture.

For the synthesis of quinoline structures, several recyclable catalytic systems have been investigated:

Brønsted Acid Functionalized g-C3N4: A metal-free heterogeneous catalyst, graphitic carbon nitride functionalized with sulfonic acid groups (g-C3N4-(CH2)3-SO3H), has proven effective in the Friedländer synthesis. nih.gov This catalyst can be recovered by simple centrifugation and reused for up to six consecutive cycles with only a marginal decrease in quinoline yield, from 97% to 87%. nih.gov

Modified Palladium-Carbon Catalyst: A custom-prepared palladium catalyst has been utilized for the synthesis of 5,6,7,8-tetrahydroquinoline. google.com This system allows for the catalyst and by-products to be recovered and reused, leading to high atom economy and reduced costs by avoiding expensive reducing agents. google.com

Nanoporous Gold (AuNPore): Unsupported nanoporous gold has been employed as a recyclable catalyst for the regioselective hydrogenation of quinoline derivatives. The AuNPore catalyst is easily recovered and can be reused without any loss of its catalytic activity. organic-chemistry.org

Table 2: Overview of Recyclable Catalysts in Quinoline Synthesis

| Catalyst Type | Description | Key Advantages | Recyclability |

|---|---|---|---|

| g-C3N4-SO3H | Metal-free, Brønsted acid functionalized graphitic carbon nitride nih.gov | High surface acidity, metal-free nih.gov | Retains high activity for up to 6 cycles nih.gov |

| PD Catalyst | Modified 5% palladium-carbon catalyst google.com | High selectivity, avoids expensive reagents google.com | Catalyst and by-products can be recovered and reused google.com |

| AuNPore | Unsupported nanoporous gold organic-chemistry.org | High efficiency and regioselectivity organic-chemistry.org | Readily recovered and reused without loss of activity organic-chemistry.org |

High-Throughput Screening Approaches in Ligand Discovery Research

High-Throughput Screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid assessment of vast compound libraries for biological activity. nih.gov This technology is critical for identifying "hits"—compounds that interact with a specific biological target—from which new therapeutic agents can be developed. Derivatives of 5,6,7,8-Tetrahydroquinoline-3-carbonitrile are ideal candidates for inclusion in such screening libraries due to their structural features.

The HTS process involves miniaturization and automation, allowing for tens of thousands of compounds to be tested per day. nih.gov Modern platforms utilize high-density microplates, moving from 96-well formats to 1536-well or even 3456-well plates, with assay volumes as low as 1-2 microliters. nih.gov

A transformative advance in this field is the development of nanomole-scale HTS platforms. These systems combine robotics with advanced mass spectrometry-based analysis to perform over 1,500 chemical experiments in less than 24 hours, using as little as 0.02 milligrams of a compound per reaction. scienceintheclassroom.org This miniaturization is crucial when working with complex molecules that are only available in small quantities. scienceintheclassroom.org

Complementing physical screening, in silico HTS methods, such as molecular docking, are used to computationally predict the binding affinity of compounds to protein targets. nih.gov This virtual screening approach can efficiently filter large virtual libraries to prioritize compounds for synthesis and subsequent in vitro testing, saving significant time and resources. For example, molecular docking studies on related tetrahydroquinazoline (B156257) derivatives have been used to screen for potential antitubercular and antidiabetic activity by evaluating their binding to essential microbial enzymes. nih.gov

Table 3: Evolution of High-Throughput Screening Platforms

| Parameter | Early HTS | Modern HTS | Nanomole-Scale HTS |

|---|---|---|---|

| Plate Format | 96-well nih.gov | 1536- or 3456-well nih.gov | 1536-well scienceintheclassroom.org |

| Assay Volume | >100 µL | 1-10 µL nih.gov | ~1 µL (50 nanomoles) scienceintheclassroom.org |

| Throughput | ~1,000s of compounds/day | Up to 100,000 assays/day (uHTS) nih.gov | >1,500 experiments/day scienceintheclassroom.org |

| Analysis | Fluorescence, Absorbance | Advanced imaging, FRET nih.gov | Mass Spectrometry (e.g., UPLC) scienceintheclassroom.org |

常见问题

Advanced Research Question

- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., CN) at the 3-position to enhance kinase inhibition .

- Hybrid molecules : Combine tetrahydroquinoline cores with pyrazole or thiophene moieties to improve anticancer activity (e.g., IC₅₀ values <10 µM in leukemia cell lines) .

- Crystallography : X-ray diffraction resolves conformational preferences, as demonstrated for 8-methyl-2-oxo-4-(thiophen-2-yl) derivatives (R-factor = 0.088) .

How can spectral data discrepancies be resolved for derivatives with complex stereochemistry?

Advanced Research Question

- Dynamic NMR : Detect rotational barriers in hindered derivatives (e.g., axial-equatorial isomerism in hexahydroquinolines) .

- Chiral chromatography : Separate enantiomers for optical purity validation ([α]D20 = −25 for (1R,3R)-configured derivatives) .

- DEPT-135 experiments : Differentiate quaternary carbons in crowded spectra (e.g., distinguishing C3 nitrile carbons from adjacent methyl groups) .

What safety protocols are essential for handling this compound derivatives?

Basic Research Question

- PPE : Use nitrile gloves and safety goggles to prevent skin/eye irritation (H315/H319 hazards) .

- Ventilation : Conduct reactions in fume hoods due to low water solubility and potential dust formation .

- Waste disposal : Follow hazardous waste guidelines for nitrile-containing compounds (H302/H402 hazards) .

How do computational methods aid in predicting reactivity and stability of novel derivatives?

Advanced Research Question

- DFT calculations : Model transition states for cyclization reactions to predict regioselectivity .

- Molecular docking : Screen derivatives against target proteins (e.g., mGluR3 or PI3Kδ) to prioritize synthesis .

- ADMET profiling : Predict metabolic stability and toxicity using software like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。